5-[(2-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid 5-[(2-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 300674-22-0
VCID: VC6896706
InChI: InChI=1S/C17H13ClO4/c1-10-16(17(19)20)13-8-12(6-7-15(13)22-10)21-9-11-4-2-3-5-14(11)18/h2-8H,9H2,1H3,(H,19,20)
SMILES: CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3Cl)C(=O)O
Molecular Formula: C17H13ClO4
Molecular Weight: 316.74

5-[(2-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid

CAS No.: 300674-22-0

Cat. No.: VC6896706

Molecular Formula: C17H13ClO4

Molecular Weight: 316.74

* For research use only. Not for human or veterinary use.

5-[(2-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid - 300674-22-0

Specification

CAS No. 300674-22-0
Molecular Formula C17H13ClO4
Molecular Weight 316.74
IUPAC Name 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
Standard InChI InChI=1S/C17H13ClO4/c1-10-16(17(19)20)13-8-12(6-7-15(13)22-10)21-9-11-4-2-3-5-14(11)18/h2-8H,9H2,1H3,(H,19,20)
Standard InChI Key JXHSNTODXZHLFZ-UHFFFAOYSA-N
SMILES CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3Cl)C(=O)O

Introduction

5-[(2-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is a complex organic compound belonging to the benzofuran class. It features a benzene ring fused with a furan ring, with a chlorophenyl methoxy group at the 5-position and a methyl group at the 2-position. The compound's structure includes a carboxylic acid moiety at the 3-position of the benzofuran core. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical reactivity.

Synthesis Methods

The synthesis of 5-[(2-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions. These reactions allow for the efficient introduction of the chlorophenyl methoxy group onto the benzofuran scaffold.

Synthetic Route

  • Preparation of Benzofuran Core: The synthesis begins with the formation of the benzofuran ring system, often through condensation reactions or cyclization processes.

  • Introduction of Chlorophenyl Methoxy Group: The Suzuki–Miyaura coupling reaction is employed to attach the chlorophenyl methoxy moiety to the benzofuran core.

  • Formation of Carboxylic Acid Moiety: The final step involves the introduction of the carboxylic acid group at the 3-position, which can be achieved through various oxidation or hydrolysis reactions.

Applications and Research Findings

5-[(2-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid has a wide range of applications in chemistry and biology:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may be used in studies related to enzyme inhibition or as a probe for biological pathways.

  • Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Biological Activity

Research indicates that compounds similar to 5-[(2-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid exhibit significant biological activities, including potential roles in enzyme inhibition and modulation of biological pathways. The presence of the chlorophenyl group enhances its potential biological activity, making it of interest in medicinal chemistry.

Synthesis Conditions

StepReaction Conditions
Preparation of Benzofuran CoreCondensation reactions or cyclization processes under controlled temperature and solvent conditions.
Introduction of Chlorophenyl Methoxy GroupSuzuki–Miyaura coupling reaction with palladium catalyst and base in an organic solvent.
Formation of Carboxylic Acid MoietyOxidation or hydrolysis reactions under acidic or basic conditions.

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